4,4,4-Trifluorobutan-1-amine Hydrochloride is a chemical compound with the molecular formula CHClFN. It is a derivative of butan-1-amine, characterized by the presence of a trifluoromethyl group at the 4-position of the butyl chain. This compound is notable for its unique properties and diverse applications in scientific research and industry.
4,4,4-Trifluorobutan-1-amine Hydrochloride is classified as an amine and is part of a broader category of trifluoromethylated compounds. It is commonly synthesized in laboratory settings and has potential applications in pharmaceuticals, agrochemicals, and specialty chemicals due to its reactivity and interaction with biological systems.
The synthesis of 4,4,4-Trifluorobutan-1-amine Hydrochloride typically involves the reaction of 4,4,4-Trifluorobutan-1-amine with hydrochloric acid. The process is usually carried out under reflux conditions using solvents such as methanol or ethanol. The following steps outline the synthesis:
In industrial settings, the synthesis methods are scaled up to meet commercial demands. Techniques such as continuous flow reactors and automated crystallization processes are employed to enhance efficiency and ensure high yield and purity.
The molecular structure of 4,4,4-Trifluorobutan-1-amine Hydrochloride can be represented as follows:
This unique structure imparts distinct chemical properties that influence its reactivity and interactions with biological targets.
4,4,4-Trifluorobutan-1-amine Hydrochloride can undergo various chemical reactions:
These reactions highlight the versatility of 4,4,4-Trifluorobutan-1-amine Hydrochloride in synthetic organic chemistry.
The mechanism of action for 4,4,4-Trifluorobutan-1-amine Hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates its use in biochemical studies and drug development.
The interaction with molecular targets can modulate enzyme activity or influence protein-ligand interactions, making it a valuable tool in medicinal chemistry.
These properties make 4,4,4-Trifluorobutan-1-amine Hydrochloride suitable for various applications in research and industry.
The compound has a wide range of applications across different scientific fields:
The enantioselective synthesis of 4,4,4-trifluorobutan-1-amine hydrochloride hinges on strategic chiral center introduction and fluorine-specific reactions. A pivotal approach adapts the Sharpless asymmetric dihydroxylation (AD) to install stereocenters in trifluoromethylated intermediates. Starting from ethyl 4,4,4-trifluorocrotonate, lithium aluminum hydride reduction yields a key allylic alcohol, which undergoes Sharpless AD using osmium tetroxide with chiral ligands (DHQD)₂PHAL or (DHQ)₂PHAL. This process achieves >99% enantiomeric excess (e.e.) for diol intermediates, critical for downstream amine functionality [2]. Subsequent steps involve cyclic sulfite formation, azide displacement, and hydrogenation to secure the chiral amine without racemization. Alternative routes exploit crystallization-induced diastereomer resolution using chiral auxiliaries like (1S)-phenylethylamine, though this requires additional steps to remove the auxiliary after amine formation [5]. Challenges include the high cost of trifluoromethylation reagents (e.g., FSO₂CF₂CO₂Me) and sensitivity of β-fluorinated intermediates to elimination, necessitating low-temperature operations [4].
Table 1: Enantioselective Methods for 4,4,4-Trifluorobutane-1-amine Synthesis
Method | Key Reagent/Catalyst | e.e. (%) | Yield | Limitations |
---|---|---|---|---|
Sharpless AD Route | OsO₄/(DHQD)₂PHAL | >99 | 30% (7 steps) | Multi-step, expensive catalysts |
Chiral Resolution | (1S)-Phenylethylamine | 98 | 40–45% | Auxiliary removal required |
Catalytic Asymmetric Hydrogenation | Pd/(R)-BINAP | N.R.* | 65% | Substrate-specific optimization |
N.R.: Not reported in reviewed sources
Racemization during peptide coupling poses a significant risk for 4,4,4-trifluorobutan-1-amine due to the electron-withdrawing trifluoromethyl group, which enhances α-proton acidity. Carbamate-based protective groups (e.g., Fmoc, Boc) are essential to suppress undesired epimerization. Studies confirm that Fmoc protection permits racemization-free solid-phase coupling under optimized conditions: 2.7 eq DIC (N,N'-diisopropylcarbodiimide) and 3.0 eq HOBt (hydroxybenzotriazole) at 0°C for 20 hours [2]. The Fmoc group’s base-labile deprotection (piperidine/DMF) avoids acidic conditions that could cleave the labile C–F bonds. When 4,4,4-trifluorobutan-1-amine is the N-terminal residue, adding 1.0 eq CuCl₂ to coupling reagents prevents racemization by chelating the enolizable proton [2]. Boc protection remains viable for solution-phase synthesis, where trifluoroacetic acid (TFA) deprotection occurs without epimerization, but is incompatible with acid-sensitive substrates [8].
Scalability of 4,4,4-trifluorobutan-1-amine hydrochloride synthesis faces three key bottlenecks:
Table 2: Scalability Analysis of Synthetic Routes
Route | Max. Reported Scale | Overall Yield | Critical Challenges |
---|---|---|---|
Sharpless Dihydroxylation | 40g (allylic alcohol) | 30% | Osmium catalyst cost/toxicity |
Diethyl Malonate Alkylation | 100g | 68% | Chromatography needed |
Direct Reductive Amination | 10g | 20–35% | Byproduct formation |
Solid-Phase Peptide Synthesis (SPPS) excels for incorporating 4,4,4-trifluorobutan-1-amine into peptides, leveraging Fmoc protection and optimized coupling reagents. Racemization is minimized at 0°C using DIC/HOBt, with coupling efficiency >98% confirmed by ¹⁹F NMR [2]. However, substoichiometric loading occurs when trifluorobutylamine is the initial residue bound to Wang resin, requiring CuCl₂ additives to achieve >95% yield [2].
Solution-Phase Synthesis avoids solid-support limitations and suits small-molecule derivatization. For example, amidation of Fmoc-4,4,4-trifluorobutan-1-amine with carboxylic acids using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) proceeds without racemization at 25°C. Nevertheless, intermediate purification after each step accumulates losses, reducing overall yields to 40–50% for multi-step sequences versus 75–85% in SPPS [2] [7].
Table 3: Protocol Comparison for Peptide Incorporation
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Racemization Risk | Low (with DIC/HOBt/0°C) | Very Low |
Coupling Yield | 95–98% | 85–92% |
Purification Complexity | Minimal (resin washing) | Intermediate chromatography |
Scalability | <0.1 mmol optimal | >100g feasible |
Ideal Use Case | Peptide chains | Small molecules |
Compound Names Mentioned:
CAS No.:
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8